1-(3,5-Dimethylcyclohexyl)hydrazine
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Overview
Description
(3,5-Dimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2. It features a cyclohexane ring substituted with two methyl groups at the 3rd and 5th positions and a hydrazine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylcyclohexyl)hydrazine typically involves the reaction of 3,5-dimethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
3,5-dimethylcyclohexanone+hydrazine hydrate→(3,5-dimethylcyclohexyl)hydrazine+water
The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of (3,5-dimethylcyclohexyl)hydrazine may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azines and other nitrogen-containing heterocycles.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(3,5-Dimethylcyclohexyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of (3,5-dimethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylhydrazine: Lacks the methyl groups at the 3rd and 5th positions.
Dimethylhydrazine: Contains two methyl groups attached to the hydrazine moiety instead of the cyclohexane ring.
Phenylhydrazine: Contains a phenyl group instead of the cyclohexane ring
Uniqueness
(3,5-Dimethylcyclohexyl)hydrazine is unique due to the presence of both the cyclohexane ring and the hydrazine functional group, which imparts specific chemical reactivity and potential biological activity. The methyl groups at the 3rd and 5th positions further influence its steric and electronic properties, making it distinct from other hydrazine derivatives .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3,5-dimethylcyclohexyl)hydrazine |
InChI |
InChI=1S/C8H18N2/c1-6-3-7(2)5-8(4-6)10-9/h6-8,10H,3-5,9H2,1-2H3 |
InChI Key |
CTWIMQIFUYQDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NN)C |
Origin of Product |
United States |
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